molecular formula C19H12N2O3 B14218157 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione CAS No. 824405-28-9

4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione

Cat. No.: B14218157
CAS No.: 824405-28-9
M. Wt: 316.3 g/mol
InChI Key: VXBNMYUGORVUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate products undergo cyclization and subsequent functional group modifications to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with distinct properties.

    Quinoxaline: Known for its antimicrobial and anticancer activities.

Uniqueness: 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione stands out due to its specific substitution pattern and the resulting unique biological activities

Properties

CAS No.

824405-28-9

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

4-methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione

InChI

InChI=1S/C19H12N2O3/c1-24-13-8-10-21-17-15(13)19(23)16-14(18(17)22)12(7-9-20-16)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

VXBNMYUGORVUOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1)C(=O)C3=C(C=CN=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.